molecular formula C15H22O4 B14254427 2-(4-Methoxyphenoxy)octanoic acid CAS No. 175284-41-0

2-(4-Methoxyphenoxy)octanoic acid

Katalognummer: B14254427
CAS-Nummer: 175284-41-0
Molekulargewicht: 266.33 g/mol
InChI-Schlüssel: LVNDCIBVCZSLRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenoxy)octanoic acid: is an organic compound characterized by the presence of a methoxyphenoxy group attached to an octanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenoxy)octanoic acid typically involves the reaction of 4-methoxyphenol with octanoic acid under specific conditions. One common method is the esterification reaction, where 4-methoxyphenol is reacted with octanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of zinc-modified catalysts has been explored to enhance the yield and selectivity of the reaction . These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Methoxyphenoxy)octanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(4-Methoxyphenoxy)octanoic acid is used as a building block in organic synthesis

Biology: In biological research, this compound has been studied for its potential as a sweetness inhibitor. It has been shown to selectively inhibit the perception of sweetness in certain sweeteners, making it useful in the development of low-calorie food products .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various commercial products .

Wirkmechanismus

The mechanism by which 2-(4-Methoxyphenoxy)octanoic acid exerts its effects, particularly as a sweetness inhibitor, involves competitive inhibition. The compound competes with sweeteners for binding to sweet taste receptors, thereby reducing the perception of sweetness . This competitive inhibition is thought to involve multiple receptor subtypes and transduction mechanisms.

Vergleich Mit ähnlichen Verbindungen

    2-(4-Methoxyphenoxy)propanoic acid: Similar in structure but with a shorter carbon chain.

    4-Methoxyphenyl octanoate: An ester derivative with similar functional groups.

Uniqueness: 2-(4-Methoxyphenoxy)octanoic acid is unique due to its specific combination of a methoxyphenoxy group and an octanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

175284-41-0

Molekularformel

C15H22O4

Molekulargewicht

266.33 g/mol

IUPAC-Name

2-(4-methoxyphenoxy)octanoic acid

InChI

InChI=1S/C15H22O4/c1-3-4-5-6-7-14(15(16)17)19-13-10-8-12(18-2)9-11-13/h8-11,14H,3-7H2,1-2H3,(H,16,17)

InChI-Schlüssel

LVNDCIBVCZSLRX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C(=O)O)OC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.